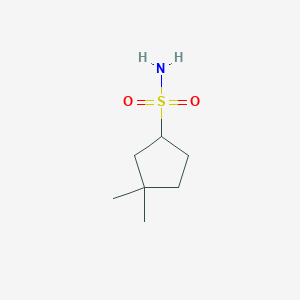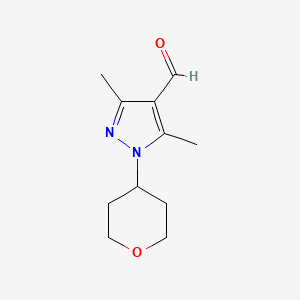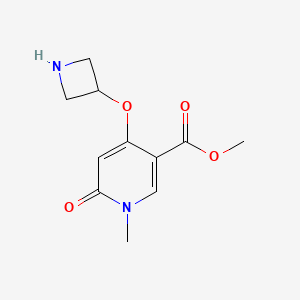![molecular formula C11H16FNS B13223290 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene is an organic compound with the molecular formula C11H16FNS This compound features a benzene ring substituted with a fluorine atom and a sulfanyl group attached to a 2-amino-3-methylbutyl chain
Méthodes De Préparation
The synthesis of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a fluorobenzene derivative reacts with a thiol compound containing the 2-amino-3-methylbutyl group. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the fluorobenzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in thiol-disulfide exchange reactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene include:
1-[(2-Amino-3-methylbutyl)sulfanyl]pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
1-[(2-Amino-3-methylbutyl)sulfanyl]adamantane: Contains an adamantane core, offering different steric and electronic properties.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities due to the presence of sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a fluorine atom, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16FNS |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FNS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8,11H,7,13H2,1-2H3 |
Clé InChI |
ZVPMETLQHYSOTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CSC1=CC=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


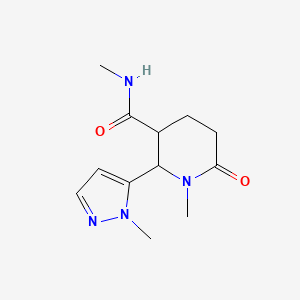

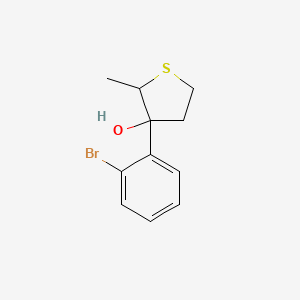
![2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13223239.png)
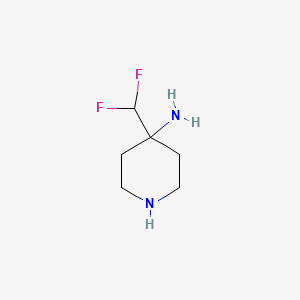
![1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13223248.png)

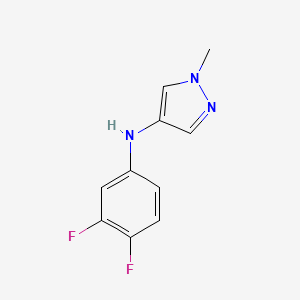
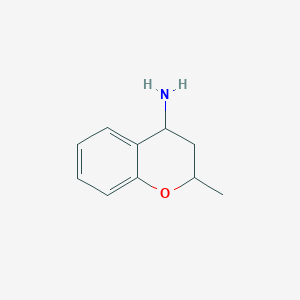
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)

